molecular formula C22H18N4O2S B275088 2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone

2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone

Cat. No. B275088
M. Wt: 402.5 g/mol
InChI Key: BAKRIHGJTWQOHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for cell growth and division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. This compound has also been shown to have antimicrobial activity against a wide range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone in lab experiments is its potential as an anticancer and antimicrobial agent. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone. One direction is to further study its potential as an anticancer agent and investigate its effectiveness against different types of cancer cells. Another direction is to study its potential as an antimicrobial agent and investigate its effectiveness against different types of bacteria and fungi. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing this compound.

Synthesis Methods

The synthesis of 2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone is a complex process that involves several steps. The synthesis process involves the reaction of 4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol with 1-bromo-2-phenylethane in the presence of a base such as potassium carbonate. The reaction mixture is then refluxed in a solvent such as dimethylformamide to obtain the final product.

Scientific Research Applications

2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone has several potential applications in scientific research. It has been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential use as an antimicrobial agent, as it has shown activity against a wide range of bacteria and fungi.

properties

Molecular Formula

C22H18N4O2S

Molecular Weight

402.5 g/mol

IUPAC Name

2-[[4-(4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone

InChI

InChI=1S/C22H18N4O2S/c1-28-19-9-7-18(8-10-19)26-21(17-11-13-23-14-12-17)24-25-22(26)29-15-20(27)16-5-3-2-4-6-16/h2-14H,15H2,1H3

InChI Key

BAKRIHGJTWQOHX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)C4=CC=NC=C4

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)C4=CC=NC=C4

Origin of Product

United States

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